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Compound of Interest

Compound Name: N-Phenylphthalimide

Cat. No.: B1217360

Spectroscopic Data Analysis of N-
Phenylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
N-Phenylphthalimide, a compound of significant interest in chemical synthesis and drug

development. This document details the interpretation of its 1H NMR, 13C NMR, Infrared (IR),
and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for

acquiring this spectroscopic information, serving as a valuable resource for researchers in the
field.

Core Spectroscopic Data

The structural elucidation of N-Phenylphthalimide is critically supported by a combination of

spectroscopic technigues. The quantitative data derived from these analyses are summarized
below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of N-Phenylphthalimide is characterized by signals in the aromatic
region, corresponding to the protons of the phthalimide and phenyl moieties.
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Chemical Shift (3,

Proton Assignment _ Multiplicity Integration
ppm) in CDCI3

Phthalimide Protons 7.82—7.95[1] m 4H

Phenyl Protons 7.10-7.49[1] m 5H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (8, ppm) in CDCI3
Carbonyl Carbons 166.8[1]

Aromatic Carbons 123-135[1]

Aromatic Carbons (detailed) 123.74, 126.6, 128.1, 129.1, 131.7, 167.3[1]

Infrared (IR) Spectroscopy

The IR spectrum of N-Phenylphthalimide displays characteristic absorption bands
corresponding to its functional groups.

Vibrational Mode Wavenumber (cm-1) Intensity
C=0 Asymmetric Stretch 1770[1] Strong
C=0 Symmetric Stretch 1710[1] Strong
Aromatic C—H Bending 760[1]

Aromatic C—H Bending 690[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of N-Phenylphthalimide.
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m/z Proposed Fragment
223 [M]+ (Molecular lon)
179 [M-COJ+

104 [C7TH40]+

76 [CEH4]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1H and 13C NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of N-Phenylphthalimide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3) or
deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

1H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: 0-12 ppm
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13C NMR Data Acquisition:

e Spectrometer: 100 MHz or higher field NMR spectrometer.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more, depending on the sample concentration.
» Relaxation Delay: 2.0 s

e Acquisition Time: 1-2 s

e Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of N-Phenylphthalimide with approximately 100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

o Transfer the powder to a pellet press.

o Apply pressure to form a thin, transparent pellet.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: 4000-400 cm-1.

e Resolution: 4 cm-1.

e Number of Scans: 16-32.

¢ A background spectrum of the empty sample compartment should be acquired prior to
sample analysis.
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Mass Spectrometry (GC-MS)

Sample Preparation:

» Dissolve a small amount of N-Phenylphthalimide in a suitable volatile solvent such as
dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless, operated in split mode.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 um film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

o Initial temperature: 100°C, hold for 1 minute.

o Ramp: Increase to 250°C at a rate of 15°C/min.
o Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (El).

lonization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 50-300.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the
structural relationships within N-Phenylphthalimide.
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General workflow for spectroscopic analysis.
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Structural components and their NMR correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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